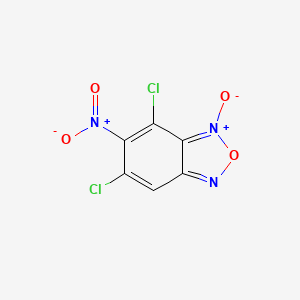
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse chemical and biological properties, making them of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration and chlorination of benzoxadiazole derivatives. One common method involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used, though specific conditions would depend on the desired outcome.
Major Products
Substitution: Products would include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction: The major product would be 5,7-dichloro-6-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Oxidation: Products would depend on the extent and nature of the oxidation process.
Scientific Research Applications
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole
- 5,7-Dichloro-4,6-dinitro-2,1,3-benzoxadiazole
Uniqueness
5,7-Dichloro-6-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
173159-48-3 |
|---|---|
Molecular Formula |
C6HCl2N3O4 |
Molecular Weight |
249.99 g/mol |
IUPAC Name |
4,6-dichloro-5-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HCl2N3O4/c7-2-1-3-6(11(14)15-9-3)4(8)5(2)10(12)13/h1H |
InChI Key |
BEJLOLOSVDGFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=[N+](ON=C21)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















